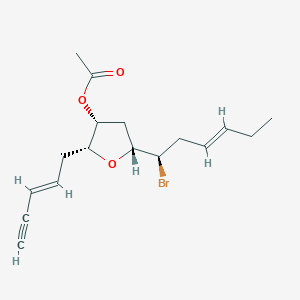
trans-Kumausyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Kumausyne is a natural product found in Laurencia nipponica with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis of trans-Kumausyne
The synthesis of this compound has been a subject of extensive research due to its complex structure. Several methodologies have been developed for its formal synthesis, highlighting the compound's significance in organic chemistry.
- Reductive Cleavage Methodology : A notable approach involves the reductive cleavage of tetrahydrofuryl sulfur-substituted oxiranes. This method has been successfully applied to synthesize this compound using readily available precursors, showcasing an efficient pathway for producing this compound .
- Tandem Ring-Opening-Ring-Closing Metathesis : Another significant synthesis route includes a tandem ring-opening-ring-closing metathesis reaction. This method effectively introduces the pentenyl side chain, demonstrating a practical approach to constructing the complex architecture of this compound .
- Biotransformation Techniques : Recent studies have also explored biotransformation techniques to synthesize this compound analogs. These methods leverage enzymatic reactions to create stereochemically controlled products, enhancing the efficiency and selectivity of the synthesis process .
Biological Activities
This compound exhibits various biological activities that make it a candidate for further pharmacological exploration.
- Antitumor Activity : Research indicates that compounds related to this compound, such as showdomycin and goniofufurone, exhibit significant antitumor properties. These compounds have demonstrated cytotoxic effects against human tumor cells, suggesting that this compound may possess similar therapeutic potential .
- Antibiotic Properties : The structural characteristics of this compound allow it to interact with biological systems effectively. Its potential as an antibiotic agent is being investigated, particularly in the context of developing new treatments for resistant bacterial strains .
Case Studies and Research Findings
Several case studies highlight the applications and significance of this compound in scientific research:
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The halogen atoms in trans-Kumausyne can undergo nucleophilic substitution reactions, leading to the creation of diverse derivatives.
Reactions of Tetrahydrofurans
A diastereoselective strategy for the construction of substituted tetrahydrofurans from alkenyl aldehydes is based on the tandem Mukaiyama aldol .
TABLE 1.
| entry | keto-β-lactone | Lewis Acid | tetrahydrofuran | % yield | dr |
|---|---|---|---|---|---|
| 1 | anti- 12b (>19:1) | TESOTf c | 82 | 14:1 | |
| 2 | syn- 12b (>19:1) | TESOTf c | 78 | >19:1 | |
| 3 | anti- 12c (18:1) | BF3- OEt2 d | 51(35) f | 18:1 | |
| 4 | 12d (9:1) | TiCl4 e | 84 | 9:1 | |
| 5 | 12e (2:1) | TiCl4 e | 68 | 2:1 | |
| 6 | 12f (5:1) | TiCl4 e | 55 | 5:1 |
Isolated yields of the mixture of diastereomers . Determined by analysis of crude reaction mixtures by 1H NMR (500 MHz) . TESOTf in CH2Cl2 (0.03 M solution) was added to a solution of keto-β-lactone and Et3SiH (20 equiv) in CH2Cl2 at −78 °C and allowed to warm to 0 °C over 5 h . BF3- OEt2 in CH2Cl2 (0.03 M solution) was added to a solution of keto-β-lactone and Et3SiH (20 equiv) in CH2Cl2 at −78 °C and allowed to warm to 0 °C over 5 h. This reaction was then stirred for 3 d at 0–10 °C . TiCl4 in CH2Cl2 (1.0 M) was added to a solution of keto-β-lactone and Et3SiH (20 equiv) in CH2Cl2 for 4 h at −78 °C . Yield in parentheses refers to recovered keto-β-lactone 12c .
Other Reactions
This compound also participates in Sonogashira coupling reactions, which require a co-catalyst .
Eigenschaften
Molekularformel |
C17H23BrO3 |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
[(2R,3R,5R)-5-[(E,1R)-1-bromohex-3-enyl]-2-[(E)-pent-2-en-4-ynyl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C17H23BrO3/c1-4-6-8-10-14(18)16-12-17(20-13(3)19)15(21-16)11-9-7-5-2/h2,6-9,14-17H,4,10-12H2,1,3H3/b8-6+,9-7+/t14-,15-,16-,17-/m1/s1 |
InChI-Schlüssel |
BUFQJMZKMZGEFE-JSRZMHNBSA-N |
Isomerische SMILES |
CC/C=C/C[C@H]([C@H]1C[C@H]([C@H](O1)C/C=C/C#C)OC(=O)C)Br |
Kanonische SMILES |
CCC=CCC(C1CC(C(O1)CC=CC#C)OC(=O)C)Br |
Synonyme |
kumausyne trans-kumausyne |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















